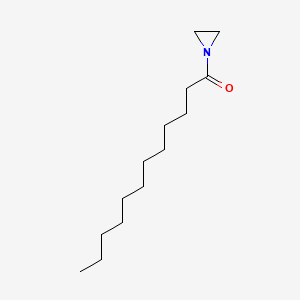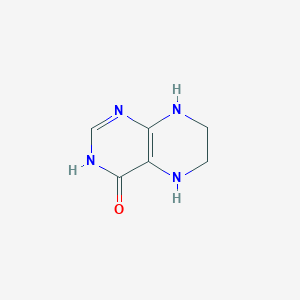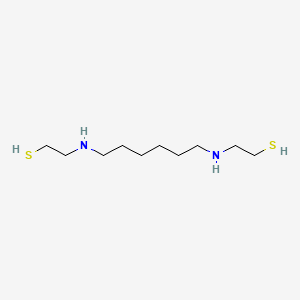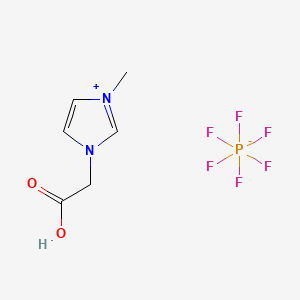
1,1,2-Triethoxyoctylsilicon
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2-Triethoxyoctylsilicon, also known as Triethoxy(octyl)silane, is an organosilicon compound with the molecular formula C14H32O3Si. It is a clear, colorless liquid that is soluble in common non-polar organic solvents. This compound is widely used as a surface modifier to generate hydrophobicity on various substrates such as concrete, glass, inorganic pigments, and mineral fillers .
Preparation Methods
1,1,2-Triethoxyoctylsilicon can be synthesized through the reaction of 1-octene with triethoxysilane. The reaction is typically catalyzed by a transition metal catalyst such as platinum or rhodium. The reaction conditions involve heating the reactants to a temperature range of 80-100°C under an inert atmosphere .
Industrial production methods often involve the use of a fixed-bed reactor where ethanol and silicon react in the presence of copper chloride (CuCl) and metallic copper (Cu0) nanoparticles as catalysts. The reaction is carried out at temperatures ranging from 240-500°C, depending on the desired product .
Chemical Reactions Analysis
1,1,2-Triethoxyoctylsilicon undergoes various types of chemical reactions, including:
Hydrolysis: In the presence of moisture, it hydrolyzes to form silanols and ethanol.
Condensation: The silanols formed from hydrolysis can further condense to form siloxane bonds, leading to the formation of polymeric structures.
Hydrosilylation: It can participate in hydrosilylation reactions with alkenes and alkynes in the presence of a platinum catalyst, forming silicon-carbon bonds.
Common reagents used in these reactions include water, alcohols, and alkenes. The major products formed from these reactions are silanols, siloxanes, and organosilicon compounds .
Scientific Research Applications
1,1,2-Triethoxyoctylsilicon has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,1,2-Triethoxyoctylsilicon involves its ability to form self-assembled monolayers on surfaces, providing a hydrophobic coating with low surface energy. This is achieved through the hydrolysis and condensation of the ethoxy groups, leading to the formation of siloxane bonds that anchor the compound to the substrate .
Comparison with Similar Compounds
1,1,2-Triethoxyoctylsilicon is unique in its ability to form highly hydrophobic surfaces with a water contact angle in the range of 150-170°. Similar compounds include:
Trimethoxy(octyl)silane: Similar in structure but with methoxy groups instead of ethoxy groups.
Hexadecyltrimethoxysilane: Contains a longer alkyl chain and methoxy groups.
Tetraethyl orthosilicate: Used as a precursor for silica formation but lacks the hydrophobic alkyl chain
These compounds differ in their reactivity, hydrophobicity, and applications, with this compound being particularly effective for creating hydrophobic surfaces .
Properties
Molecular Formula |
C14H29O3Si |
|---|---|
Molecular Weight |
273.46 g/mol |
InChI |
InChI=1S/C14H29O3Si/c1-5-9-10-11-12-13(15-6-2)14(18,16-7-3)17-8-4/h13H,5-12H2,1-4H3 |
InChI Key |
BVKKHYUCABUHGP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C(OCC)(OCC)[Si])OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Chromium(3+);[9-(2-ethoxycarbonylphenyl)-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate](/img/structure/B13769563.png)
![Benzenesulfonic acid, 4-hydroxy-3-[[[[[(2-hydroxy-5-sulfophenyl)methyl]amino]carbonyl]amino]methyl]-5-methyl-, diammonium salt](/img/structure/B13769564.png)





![N-[2-[(2-hydroxy-3-naphthalen-1-yloxypropyl)amino]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13769607.png)


![7H-Benzimidazo[2,1-a]benzo[3,4][2]benzothiopyrano[7,8,1-def]isoquinolin-7-one](/img/structure/B13769629.png)
![Dodecahydro-4,7-methano-2,3,8-methenocyclopent[a]indene](/img/structure/B13769633.png)
![(Z)-N-[2-[[(Z)-docos-13-enoyl]amino]ethyl]docos-13-enamide](/img/structure/B13769636.png)
![Dodecahydro-4,7-methano-2,3,8-methenocyclopent[a]indene](/img/structure/B13769655.png)
